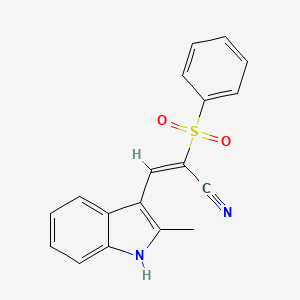
1-(3-chlorophenyl)-4-(cyclohexylcarbonyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-chlorophenyl)-4-(cyclohexylcarbonyl)piperazine, also known as CPP, is a chemical compound used in scientific research. It is a piperazine derivative that has been studied for its potential use as a tool in neuroscience research. CPP has been shown to have an affinity for the N-methyl-D-aspartate receptor (NMDA receptor), which is involved in learning and memory processes in the brain.
Mecanismo De Acción
1-(3-chlorophenyl)-4-(cyclohexylcarbonyl)piperazine acts as an antagonist at the NMDA receptor, meaning it blocks the receptor's activity. The NMDA receptor is involved in the regulation of synaptic plasticity, which is the ability of synapses in the brain to change in response to experience. By blocking the NMDA receptor, this compound can disrupt synaptic plasticity and impair learning and memory processes.
Biochemical and Physiological Effects
In addition to its effects on the NMDA receptor, this compound has been shown to have other biochemical and physiological effects. This compound has been shown to increase dopamine release in the brain, which may contribute to its effects on learning and memory. This compound has also been shown to have analgesic effects, meaning it can reduce pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(3-chlorophenyl)-4-(cyclohexylcarbonyl)piperazine in lab experiments is its specificity for the NMDA receptor. By targeting this receptor, researchers can study the specific role of the NMDA receptor in learning and memory processes. However, one limitation of using this compound is its potential for non-specific effects. This compound has been shown to have effects on other neurotransmitter systems, such as dopamine, which may complicate its use in certain experiments.
Direcciones Futuras
There are several future directions for research involving 1-(3-chlorophenyl)-4-(cyclohexylcarbonyl)piperazine. One area of interest is the development of more specific NMDA receptor antagonists that can be used to study the role of the NMDA receptor in learning and memory processes. Another area of interest is the use of this compound in the treatment of pain. This compound has been shown to have analgesic effects, and further research may lead to the development of new pain medications. Additionally, this compound may have potential as a treatment for certain neurological disorders, such as Alzheimer's disease, which are characterized by impairments in learning and memory processes.
Métodos De Síntesis
The synthesis of 1-(3-chlorophenyl)-4-(cyclohexylcarbonyl)piperazine involves the reaction of 1-(3-chlorophenyl)piperazine with cyclohexanone in the presence of a catalyst such as potassium carbonate. The reaction yields this compound as a white solid, which can be purified through recrystallization.
Aplicaciones Científicas De Investigación
1-(3-chlorophenyl)-4-(cyclohexylcarbonyl)piperazine has been used in scientific research to study the NMDA receptor and its role in learning and memory processes. This compound has been shown to block the NMDA receptor, which can lead to impairments in learning and memory. By studying the effects of this compound on the NMDA receptor, researchers can gain a better understanding of the mechanisms underlying learning and memory.
Propiedades
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-cyclohexylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O/c18-15-7-4-8-16(13-15)19-9-11-20(12-10-19)17(21)14-5-2-1-3-6-14/h4,7-8,13-14H,1-3,5-6,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHNWKHJTBPDQCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-chloro-4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]-2-furamide](/img/structure/B5803472.png)
![3-[(3,5-dichloro-2-methoxybenzylidene)amino]-2-(3,5-dichloro-2-methoxyphenyl)-7-nitro-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B5803485.png)

![methyl 7-amino-5-methyl[1,2,5]oxadiazolo[3,4-b]pyridine-6-carboxylate](/img/structure/B5803500.png)
![2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4-pyrimidinol](/img/structure/B5803507.png)
methyl]-N-(2-methoxyphenyl)-4-methylbenzenesulfonamide](/img/structure/B5803515.png)
![3,4-dimethyl-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B5803518.png)
![N-{[(2-hydroxy-3,5-dimethylphenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5803520.png)




![N-(3-ethoxyphenyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5803562.png)
